molecular formula C20H30O5 B1234956 15-dehydro-prostaglandin D2

15-dehydro-prostaglandin D2

Cat. No. B1234956
M. Wt: 350.4 g/mol
InChI Key: XEQAHADLFLAPQL-RBIQQSKKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-dehydro-prostaglandin D2 is the 15-dehydro derivative of prostaglandin D2. It derives from a prostaglandin D2. It is a conjugate acid of a 15-dehydro-prostaglandin D2(1-).
15-Keto-PGD2 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 15-keto-PGD2 is considered to be an eicosanoid lipid molecule. 15-Keto-PGD2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Keto-PGD2 has been primarily detected in urine. Within the cell, 15-keto-PGD2 is primarily located in the membrane (predicted from logP) and cytoplasm. 15-Keto-PGD2 can be biosynthesized from prostaglandin D2.

Scientific Research Applications

Anti-Inflammatory Properties

15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2) is a unique prostaglandin that acts as an anti-inflammatory agent. Unlike other prostaglandins, it does not have a specific prostaglandin synthase for its production or a specific receptor. It operates through PGD2 receptors (DP1 and DP2) and interacts with intracellular targets, notably as the endogenous ligand for the intranuclear receptor PPARgamma. This interaction is pivotal for its anti-inflammatory functions (Scher & Pillinger, 2005).

Role in Neuronal Apoptosis

15d-PGJ2 has been linked to neuronal cell death, particularly in conditions like sporadic amyotrophic lateral sclerosis. It induces apoptotic cell death and affects gene expression related to stress and apoptosis in human neuroblastoma cells. This finding is significant in understanding chronic inflammatory processes and their impact on neuronal cells (Kondo et al., 2002).

Formation and Bioactivity in Oxidant Stress

The formation of 15d-PGJ2 in vivo, particularly under conditions of oxidant stress, is an area of interest. It is generated from the dehydration of cyclooxygenase-derived prostaglandin D2 and can react with thiol-containing biomolecules like glutathione and cysteine residues in proteins. These reactions are thought to modulate inflammatory and apoptotic processes (Hardy et al., 2011).

Molecular Recognition and Protein Interaction

15d-PGJ2's ability to covalently modify cellular proteins, such as nuclear factor-kappa B (NF-kappaB), AP-1, p53, and thioredoxin, is crucial for its physiological effects. Understanding how 15d-PGJ2 associates with these proteins helps in comprehending its role in various cellular processes. This molecular recognition is significant for designing specific analogs of 15d-PGJ2 (Pande & Ramos, 2005).

Neuroprotective Effects in Stroke

Interestingly, higher plasma levels of 15d-PGJ2 have been associated with better outcomes in acute atherothrombotic ischemic stroke. This suggests a neuroprotective role for 15d-PGJ2 in conditions where inflammation contributes to cell damage (Blanco et al., 2005).

Proteomic Identification in Neuronal Plasma Membrane

15d-PGJ2 has been identified as a factor contributing to the neurotoxicity of amyloid β in Alzheimer's disease. Its cytotoxicity appears to be independent of its known receptors, suggesting the existence of novel specific binding sites for 15d-PGJ2 that are associated with its cytotoxicity (Yamamoto et al., 2011).

properties

Product Name

15-dehydro-prostaglandin D2

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-18,22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+/m1/s1

InChI Key

XEQAHADLFLAPQL-RBIQQSKKSA-N

Isomeric SMILES

CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O

SMILES

CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-dehydro-prostaglandin D2
Reactant of Route 2
15-dehydro-prostaglandin D2
Reactant of Route 3
15-dehydro-prostaglandin D2
Reactant of Route 4
15-dehydro-prostaglandin D2
Reactant of Route 5
15-dehydro-prostaglandin D2
Reactant of Route 6
15-dehydro-prostaglandin D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.